molecular formula C12H9F2NO3 B1435149 Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate CAS No. 2095409-33-7

Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate

Cat. No. B1435149
CAS RN: 2095409-33-7
M. Wt: 253.2 g/mol
InChI Key: FSPIBEUUSBVAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate, also known as DFOC, is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in many organic solvents. It is an important compound in the field of organic synthesis, as it is a versatile building block for the synthesis of other compounds. In addition, DFOC has been used in a variety of biochemical and physiological experiments, due to its unique properties.

Scientific Research Applications

Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of other compounds, such as drugs and dyes. In addition, it has been used in a variety of biochemical and physiological experiments, due to its unique properties. For example, Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate has been used to study the mechanism of action of certain enzymes, as well as to study the effects of certain drugs on the body.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate is not yet fully understood. However, it is believed that Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate acts as an inhibitor of certain enzymes. In particular, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. By inhibiting the activity of COX-2, Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate may have anti-inflammatory effects.
Biochemical and Physiological Effects
Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory and analgesic effects, as well as to reduce the production of certain hormones. In addition, Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate has been shown to inhibit the growth of certain bacteria, as well as to reduce the toxicity of certain drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate in laboratory experiments is that it is relatively easy to synthesize and is relatively stable in many organic solvents. In addition, it is relatively non-toxic and has a low cost. However, there are some limitations to using Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate in laboratory experiments. For example, it is not very soluble in water, and it is not very stable in acidic conditions.

Future Directions

In the future, Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate may be used in a variety of applications, such as the development of new drugs and the study of the mechanism of action of certain enzymes. In addition, it may be used to study the effects of certain drugs on the body, as well as to develop new methods of synthesis. Finally, it may be used to study the effects of certain hormones on the body, as well as to study the effects of certain drugs on the brain.

properties

IUPAC Name

ethyl 5-(2,4-difluorophenyl)-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO3/c1-2-17-12(16)11-15-6-10(18-11)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPIBEUUSBVAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2,4-difluorophenyl)oxazole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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